molecular formula C21H14ClN5O2 B6551912 5-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 1040671-16-6

5-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

Cat. No.: B6551912
CAS No.: 1040671-16-6
M. Wt: 403.8 g/mol
InChI Key: XISAQMGCVLMHMB-UHFFFAOYSA-N
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Description

5-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a complex organic compound characterized by its multifaceted molecular structure. This compound is notable for its diverse chemical and biological applications, owing to its rich functional groups and unique molecular geometry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one typically involves multiple steps:

  • Synthesis of Intermediate Oxadiazole: : The oxadiazole component can be synthesized through the reaction of hydrazides with appropriate nitriles under mild conditions, often utilizing a cyclization agent like phosphorus oxychloride.

  • Formation of Pyrazolo[1,5-a]pyrazin-4-one Core: : This step involves the formation of the pyrazolo[1,5-a]pyrazin-4-one core through the reaction of a phenyl-substituted pyrazole with a suitable reagent, typically under acidic conditions.

  • Final Assembly: : The final product is obtained through a coupling reaction between the oxadiazole intermediate and the pyrazolo[1,5-a]pyrazin-4-one core. This step often employs a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods: Industrial synthesis scales up these laboratory methods, focusing on optimizing yield and purity. Reactions are conducted in large reactors, and conditions are meticulously controlled to ensure consistency and efficiency. Advanced purification techniques such as recrystallization and chromatography are employed.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : The compound can undergo oxidation reactions at specific functional groups, forming various oxidized derivatives.

  • Reduction: : Reduction reactions, particularly at the oxadiazole ring, can yield reduced forms with altered biological activities.

  • Substitution: : Nucleophilic substitution reactions can be performed, particularly at the chlorophenyl moiety, introducing different substituents.

Common Reagents and Conditions:
  • Oxidation: : Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : Typical reducing agents include sodium borohydride and lithium aluminum hydride.

  • Substitution: : Substitution reactions often use reagents like sodium hydride in aprotic solvents.

Major Products:

Scientific Research Applications

Chemistry: This compound serves as a versatile building block in organic synthesis, enabling the development of novel molecules with potential pharmaceutical applications.

Biology: In biological research, it is used as a probe to study enzyme activities and protein interactions due to its complex structure and functional groups.

Medicine: Medicinally, derivatives of this compound exhibit promising activity against various diseases, including anti-inflammatory, antiviral, and anticancer properties.

Industry: Industrially, it finds use in the synthesis of advanced materials, including polymers and specialized coatings.

Mechanism of Action

The mechanism of action of 5-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one involves interactions with specific molecular targets, such as enzymes and receptors. These interactions modulate biochemical pathways, leading to the observed biological effects. The exact pathways are often studied using techniques like molecular docking and in vitro assays.

Comparison with Similar Compounds

Similar Compounds:

  • 4H-pyrazolo[1,5-a]pyrazine: : A similar core structure with different substituents, influencing its chemical and biological properties.

  • 1,2,4-oxadiazole derivatives: : Compounds with varying substituents on the oxadiazole ring, leading to different reactivity and applications.

Uniqueness: What sets 5-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one apart is its precise arrangement of functional groups, allowing for a wide range of chemical reactions and diverse biological activities. This uniqueness makes it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

5-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-phenylpyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClN5O2/c22-16-9-5-4-8-15(16)20-23-19(29-25-20)13-26-10-11-27-18(21(26)28)12-17(24-27)14-6-2-1-3-7-14/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XISAQMGCVLMHMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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